molecular formula C18H11BrFN3S B2980501 5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 690641-64-6

5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2980501
CAS No.: 690641-64-6
M. Wt: 400.27
InChI Key: DCGPBAXMEJLXMN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a 4-bromophenyl substituent at the 5-position of the thiophene ring and a 2-fluorophenyl group attached to the pyrimidine amine. Thienopyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including kinases and antimicrobial proteins .

Properties

IUPAC Name

5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3S/c19-12-7-5-11(6-8-12)13-9-24-18-16(13)17(21-10-22-18)23-15-4-2-1-3-14(15)20/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPBAXMEJLXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that influence its biological properties. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT-116) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF) with varying IC50 values, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial effects. Studies have demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria.

  • Evaluation Methods : Antimicrobial activity is typically assessed using turbidimetric methods or agar diffusion assays. Compounds have shown effective inhibition against several bacterial strains and fungi, indicating their potential as antimicrobial agents .

1. Anticancer Screening

A study focusing on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like Doxorubicin. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF715 ± 1.5
Compound BHCT-11620 ± 2.0
Compound CNormal Cells>100

These results underscore the selectivity of these compounds towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

2. Antimicrobial Studies

In another investigation into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives:

CompoundBacterial StrainInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FC. albicans12

These findings illustrate the broad-spectrum antimicrobial potential of these compounds, making them candidates for further development in pharmaceutical applications.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing these compounds. The presence of electron-withdrawing groups such as bromine and fluorine has been correlated with enhanced potency against cancer cells and pathogens.

  • Key Modifications : Modifying substituents on the phenyl rings or altering the core structure can significantly impact biological activity. For example, replacing bromine with iodine has shown varied effects on inhibitory potency against MIF2 tautomerase activity .

Comparison with Similar Compounds

Substituent Effects on the Thiophene Ring

The 5-position of the thiophene ring is critical for modulating electronic and steric properties. Key comparisons include:

Compound Substituent at 5-position Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-Bromophenyl - - - Bromine enhances lipophilicity -
5-(4-Fluorophenyl)-7i 4-Fluorophenyl - - 84–86 Fluorine increases electronegativity
5-(2-Bromophenyl)-Analog 2-Bromophenyl 308.20 - - Ortho-substitution increases steric bulk
5-(4-Bromophenyl)-Analog 4-Bromophenyl 354.65 - - N-Methyl group simplifies structure
  • Steric Considerations : Ortho-substituted analogs (e.g., 2-bromophenyl ) exhibit increased steric hindrance, which may reduce solubility or target accessibility compared to the para-substituted target.

Variations in the Amine Substituent

The N-aryl group on the pyrimidine amine influences solubility, bioavailability, and target specificity:

Compound Amine Substituent Molecular Weight Yield (%) Key Features Reference
Target Compound 2-Fluorophenyl - - Fluorine enhances metabolic stability -
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5 Benzo[d][1,3]dioxol-5-ylmethyl 440.32 79 Bulky substituent may hinder membrane permeability
N-(4-Cyclopentylsulfonylphenyl)-23 4-Cyclopentylsulfonylphenyl - 56 Sulfonyl groups improve solubility
N,N-Diethyl-5-(4-bromophenyl)-Analog Diethylamine - - Reduced steric bulk increases flexibility
  • Polar vs. Nonpolar Groups: The 2-fluorophenyl group in the target compound balances lipophilicity and polarity, whereas bulky substituents like benzo[d][1,3]dioxol-5-ylmethyl may limit cellular uptake.
  • Synthetic Accessibility : Yields for N-aryl analogs vary widely (56–90% ), suggesting that electron-deficient aryl groups (e.g., 2-fluorophenyl) may require optimized coupling conditions.

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with para-substituted aryl groups (e.g., 4-fluorophenyl in 7i , 149–152°C in compound 5 ) generally exhibit higher melting points than ortho-substituted derivatives, indicating stronger crystal lattice interactions.
  • Spectroscopic Data: IR: C=N and NH₂ stretches in analogs (e.g., 1606–1564 cm⁻¹ ) align with thienopyrimidine core vibrations. NMR: Para-substituted aryl groups (e.g., 4-bromophenyl) show distinct aromatic proton shifts (δ 7.8–8.0 ppm ), while ortho-substituents cause splitting due to asymmetry .

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